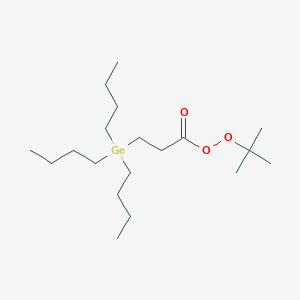
Chloro(2,3,4-trichlorophenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(2,3,4-trichlorophenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,4-trichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,3,4-trichlorophenyl)mercury typically involves the reaction of 2,3,4-trichlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency. The product is purified through recrystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions: Chloro(2,3,4-trichlorophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the chloro group under mild conditions.
Major Products: The major products formed from these reactions include various organomercury compounds, elemental mercury, and substituted phenylmercury derivatives.
科学研究应用
Chloro(2,3,4-trichlorophenyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of Chloro(2,3,4-trichlorophenyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom forms strong bonds with sulfur atoms in these molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects, making the compound a subject of toxicological studies.
相似化合物的比较
- Phenylmercury chloride
- Methylmercury chloride
- Ethylmercury chloride
Comparison: Chloro(2,3,4-trichlorophenyl)mercury is unique due to the presence of multiple chloro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to other organomercury compounds, it may exhibit different toxicological profiles and chemical behaviors, making it a compound of particular interest in research.
属性
CAS 编号 |
84015-07-6 |
|---|---|
分子式 |
C6H2Cl4Hg |
分子量 |
416.5 g/mol |
IUPAC 名称 |
chloro-(2,3,4-trichlorophenyl)mercury |
InChI |
InChI=1S/C6H2Cl3.ClH.Hg/c7-4-2-1-3-5(8)6(4)9;;/h1-2H;1H;/q;;+1/p-1 |
InChI 键 |
RSHBVNCSLIMBPN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


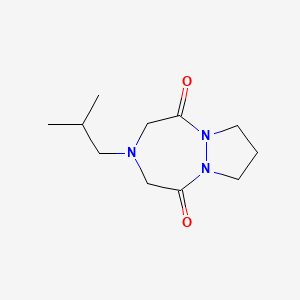
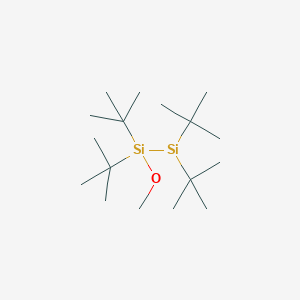
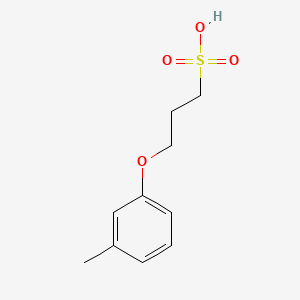
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
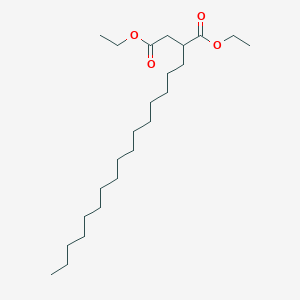

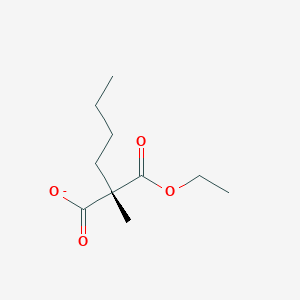
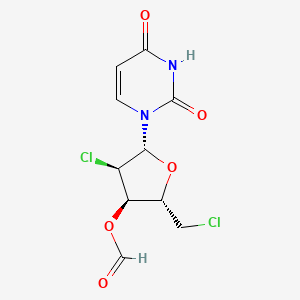
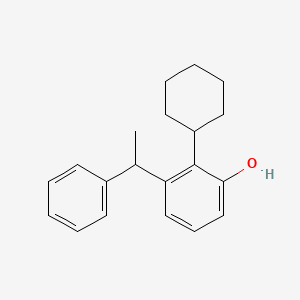
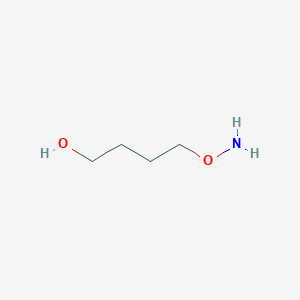
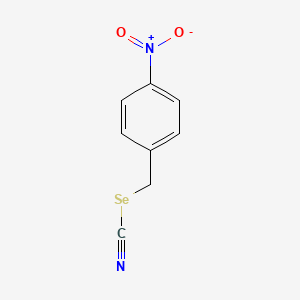

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
